5-Hydroxypyridine-3,4-dicarbaldehyde
Description
5-Hydroxypyridine-3,4-dicarbaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at position 5 and aldehyde groups at positions 3 and 4. Its molecular formula is C₇H₅NO₃, with a molecular weight of 167.12 g/mol. The hydroxyl and aldehyde functionalities confer reactivity toward nucleophilic additions and hydrogen bonding, making it valuable in synthetic chemistry and pharmaceutical research . Derivatives such as its hydrochloride salt (e.g., 5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde hydrochloride, C₈H₈ClNO₃) are also studied for enhanced solubility and stability .
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
5-hydroxypyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-8-2-7(11)6(5)4-10/h1-4,11H |
InChI Key |
GQUGGCOXISTMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)O)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyridine-3,4-dicarbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the oxidation of 5-hydroxypyridine-3,4-dimethyl with suitable oxidizing agents to introduce the aldehyde groups at the 3rd and 4th positions. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyridine-3,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 5-Hydroxypyridine-3,4-dicarboxylic acid.
Reduction: 5-Hydroxypyridine-3,4-dimethanol.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
5-Hydroxypyridine-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups. Its structure allows it to act as a model compound for studying the behavior of similar biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.
Mechanism of Action
The mechanism of action of 5-Hydroxypyridine-3,4-dicarbaldehyde in biological systems involves its interaction with enzymes and other proteins. The aldehyde groups can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Dimethyl-1H-pyrrole-3,4-dicarbaldehyde (DPD)
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 168.15 g/mol
- Key Features : Pyrrole ring with methyl groups and aldehyde substituents.
- Properties : DPD enhances ionization efficiency and ion stability in matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS), attributed to its electron-rich pyrrole core .
- Applications : Used in single-cell molecular mapping due to its compatibility with subcellular spatial resolution .
- Comparison : Unlike 5-hydroxypyridine-3,4-dicarbaldehyde, DPD’s pyrrole ring provides greater electron density, improving ionization in mass spectrometry. However, the pyridine derivative’s hydroxyl group may offer stronger hydrogen-bonding interactions in crystal engineering.
2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde
- Molecular Formula: C₁₄H₁₃NO₄S
- Molecular Weight : 307.32 g/mol
- Key Features : Pyrrole ring with sulfonyl, phenyl, and methyl substituents.
- Properties : Exhibits a dihedral angle of 88.7° between the pyrrole and benzene rings, forming a 3D framework via C-H⋯O hydrogen bonds .
- Applications : Studied for crystallographic behavior and supramolecular interactions.
- Comparison : The bulky sulfonyl and phenyl groups reduce solubility compared to this compound. The latter’s simpler structure may favor applications requiring rapid diffusion or reactivity in solution.
5-Hydroxy-6-methylpyridine-3,4-dicarbaldehyde Hydrochloride
Naphthalene-1,4-dicarbaldehyde
- Molecular Formula : C₁₂H₈O₂
- Molecular Weight : 184.19 g/mol
- Key Features : Naphthalene ring with aldehyde groups at positions 1 and 4.
- Properties : Hydrophobic due to its extended aromatic system, with applications in organic electronics .
- Comparison : The naphthalene derivative’s conjugation results in distinct UV-Vis absorption properties, unlike the pyridine-based compound. However, this compound’s heteroatom may enable coordination chemistry applications.
Data Table: Comparative Analysis
Research Findings and Insights
- Reactivity : Aldehyde groups in this compound are prone to nucleophilic attack, similar to naphthalene-1,4-dicarbaldehyde. However, the hydroxyl group in the former may direct electrophilic substitution reactions .
- Synthetic Utility : The hydrochloride derivative’s solubility makes it preferable for aqueous-phase reactions, whereas DPD’s ionization efficiency is unmatched in mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
